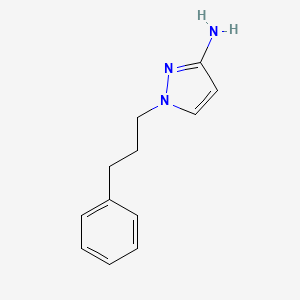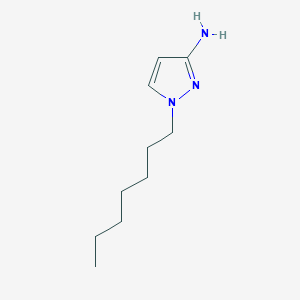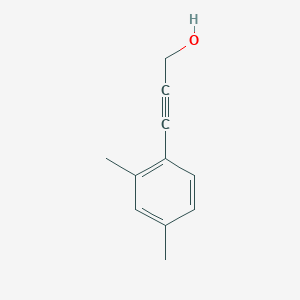
3-(2,4-Dimethylphenyl)prop-2-yn-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,4-Dimethylphenyl)prop-2-yn-1-ol is an organic compound characterized by the presence of a phenyl ring substituted with two methyl groups at the 2 and 4 positions, and a prop-2-yn-1-ol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dimethylphenyl)prop-2-yn-1-ol typically involves the reaction of 2,4-dimethylphenylacetylene with formaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in an anhydrous solvent like dimethylformamide at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of catalysts and solvents is crucial in scaling up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,4-Dimethylphenyl)prop-2-yn-1-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane using hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Thionyl chloride in an inert solvent like dichloromethane.
Major Products
Oxidation: 3-(2,4-Dimethylphenyl)prop-2-ynal or 3-(2,4-Dimethylphenyl)prop-2-ynoic acid.
Reduction: 3-(2,4-Dimethylphenyl)prop-2-en-1-ol or 3-(2,4-Dimethylphenyl)propan-1-ol.
Substitution: 3-(2,4-Dimethylphenyl)prop-2-yn-1-chloride or 3-(2,4-Dimethylphenyl)prop-2-yn-1-bromide.
Applications De Recherche Scientifique
3-(2,4-Dimethylphenyl)prop-2-yn-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-(2,4-Dimethylphenyl)prop-2-yn-1-ol involves its interaction with specific molecular targets and pathways. The alkyne group can participate in cycloaddition reactions, forming triazoles that exhibit biological activity. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their function and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Dimethylamino-phenyl)-prop-2-yn-1-ol: Similar structure but with a dimethylamino group instead of methyl groups.
3-(3,5-Dimethylphenyl)prop-2-yn-1-ol: Similar structure but with methyl groups at different positions on the phenyl ring.
3-(2,4-Dihydroxyphenyl)prop-2-yn-1-ol: Similar structure but with hydroxyl groups instead of methyl groups.
Uniqueness
3-(2,4-Dimethylphenyl)prop-2-yn-1-ol is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its reactivity and interaction with other molecules. This structural feature can lead to distinct chemical and biological properties compared to its analogs .
Propriétés
IUPAC Name |
3-(2,4-dimethylphenyl)prop-2-yn-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-9-5-6-11(4-3-7-12)10(2)8-9/h5-6,8,12H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAUGFJKWTZWRDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C#CCO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Benzyl [1-(trifluoromethyl)allyl]carbamate](/img/structure/B6320311.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]pentan-1-one](/img/structure/B6320313.png)
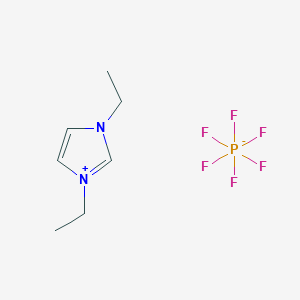


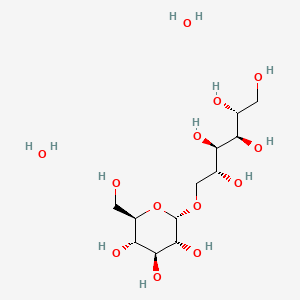
![8-(4-Piperidinyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B6320345.png)
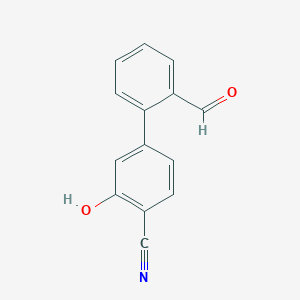
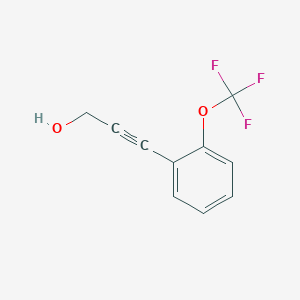
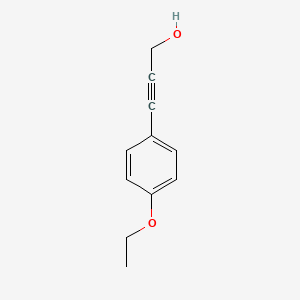
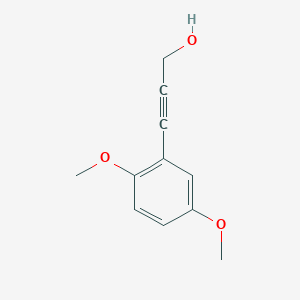
![1-[(4-tert-Butylphenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B6320405.png)
